molecular formula C12H18O3 B2870072 (2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol CAS No. 2248183-33-5

(2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B2870072
CAS No.: 2248183-33-5
M. Wt: 210.273
InChI Key: CDXARGYNKGOMLE-SECBINFHSA-N
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Description

(2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable chiral auxiliary to ensure the correct stereochemistry. The reaction proceeds through a series of steps including reduction, protection, and deprotection to yield the final product. Common reagents used in this synthesis include sodium borohydride for reduction and various protecting groups to safeguard functional groups during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a variety of functional groups to the aromatic ring.

Scientific Research Applications

(2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxyphenyl isothiocyanate
  • 2-Methoxyphenyl isocyanate

Uniqueness

(2R)-3-(2,3-Dimethoxyphenyl)-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of both methoxy and hydroxyl functional groups. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

(2R)-3-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-9(8-13)7-10-5-4-6-11(14-2)12(10)15-3/h4-6,9,13H,7-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXARGYNKGOMLE-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC=C1)OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C(C(=CC=C1)OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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